molecular formula C20H30O2 B053152 Asperketal B CAS No. 114763-51-8

Asperketal B

Cat. No.: B053152
CAS No.: 114763-51-8
M. Wt: 302.5 g/mol
InChI Key: SKBMVFLRYDINQT-ZTPOLTEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperketal B is a natural product found in Eunicea asperula, Eunicea, and Eunice with data available.

Scientific Research Applications

Identification and Isolation

  • Asperketal B Identification: A new spiroketal named aspergiketal was isolated from the culture broth of Aspergillus terreus, an endophytic fungus in Opuntia ficusindica Mill. This compound was identified using spectroscopic methods including 2D‐NMR techniques (Wu, Chen, Qin, & Huang, 2008).

Bioactivity and Pharmacological Potential

  • Anti-inflammatory Activity: Asperfloketals A and B, two ergostane derivatives from the sponge-associated fungus Aspergillus flocculosus, demonstrated strong anti-inflammatory activity in the CuSO4-induced transgenic fluorescent zebrafish, without showing cytotoxicity against several cell lines (Jiao, Gu, Zhu, Zhang, Liu, Zhang, Han, Xu, & Lin, 2020).

Molecular Pathways and Mechanisms

Potential Clinical Applications

  • Polymyxin B and Antifungal Synergy: Although not directly related to this compound, studies on antifungal strategies involving Aspergillus species provide context for potential clinical applications. For example, polymyxin B combined with fluconazole showed a potent fungicidal effect against various fungal species, including Aspergillus (Zhai, Zhou, Yang, Zhang, Jung, Giam, Xiang, & Lin, 2010).

Properties

CAS No.

114763-51-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,3R,3aR,6E,10E,11aR)-3,5',5',6,10-pentamethylspiro[3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2,2'-furan]

InChI

InChI=1S/C20H30O2/c1-14-7-6-8-15(2)13-18-17(10-9-14)16(3)20(21-18)12-11-19(4,5)22-20/h7,11-13,16-18H,6,8-10H2,1-5H3/b14-7+,15-13+/t16-,17-,18+,20-/m1/s1

InChI Key

SKBMVFLRYDINQT-ZTPOLTEHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CC/C(=C/CC/C(=C/[C@@H]2O[C@@]13C=CC(O3)(C)C)/C)/C

SMILES

CC1C2CCC(=CCCC(=CC2OC13C=CC(O3)(C)C)C)C

Canonical SMILES

CC1C2CCC(=CCCC(=CC2OC13C=CC(O3)(C)C)C)C

Synonyms

3,7,11-trimethyl-13-oxabicyclo(8.3.0)trideca-2,6-diene-12-spiro-2'-(5',5'-dimethyltetrahydrofuran)
asperketal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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